1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 1479797-03-9; molecular formula C₁₂H₁₄F₃N₃; MW 257.25 g/mol) is a trisubstituted benzimidazole derivative featuring a chiral sec-butyl group at N1, a trifluoromethyl group at C2, and a primary amine at C5. It belongs to the class of 1-alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amines, a scaffold explored in medicinal chemistry for antimicrobial and receptor-modulating applications.

Molecular Formula C12H14F3N3
Molecular Weight 257.25
CAS No. 1479797-03-9
Cat. No. B3241674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine
CAS1479797-03-9
Molecular FormulaC12H14F3N3
Molecular Weight257.25
Structural Identifiers
SMILESCCC(C)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
InChIInChI=1S/C12H14F3N3/c1-3-7(2)18-10-5-4-8(16)6-9(10)17-11(18)12(13,14)15/h4-7H,3,16H2,1-2H3
InChIKeyLSLNUBCKZZOIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 1479797-03-9): Procurement-Relevant Identity and Class Profile


1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine (CAS 1479797-03-9; molecular formula C₁₂H₁₄F₃N₃; MW 257.25 g/mol) is a trisubstituted benzimidazole derivative featuring a chiral sec-butyl group at N1, a trifluoromethyl group at C2, and a primary amine at C5 . It belongs to the class of 1-alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amines, a scaffold explored in medicinal chemistry for antimicrobial and receptor-modulating applications [1]. The compound is commercially supplied as a versatile small-molecule building block at purities of 95–98% . Critically, systematic head-to-head comparative pharmacological or physicochemical data for this specific compound against its closest structural analogs are absent from the public domain; procurement decisions must therefore be guided by purity specifications, vendor reliability, and the unique structural features of the sec-butyl substituent—particularly its chiral center—that distinguish it from achiral N-alkyl congeners [2].

Why 1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine Cannot Be Swapped for Generic 1-Alkyl-2-trifluoromethyl-benzimidazol-5-amines Without Risk


Within the 1-alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine series, even minor changes to the N1-alkyl substituent produce distinct positional isomer profiles (5-amine vs. 6-amine) and divergent biological outcomes [1]. The sec-butyl group on the target compound introduces a stereogenic center that is absent in methyl, isopropyl, or tert-butyl analogs, creating the possibility of enantioselective interactions with chiral biological targets—a property that cannot be replicated by achiral congeners [2]. Furthermore, the branched sec-butyl substituent imposes unique steric and lipophilic constraints (LogP modulation) relative to linear or bulkier N1-alkyl variants, directly influencing membrane permeability and off-target binding profiles . Procurement of a generic N1-alkyl analog in place of this specific compound therefore forfeits the defined stereochemical and steric parameters that may be critical for structure-activity relationship (SAR) reproducibility in lead-optimization campaigns.

1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine: Quantified Differentiation Evidence for Scientific Selection


Chiral N1-sec-Butyl Substituent as a Discriminator Against Achiral 1-Alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine Analogs

The target compound possesses a single stereogenic center at the sec-butyl carbon (C1' of the butan-2-yl group), generating a racemic mixture of (R)- and (S)-enantiomers [1]. In contrast, the closest commercially available 1-alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine analogs—namely the 1-methyl (CAS 828241-99-2), 1-isopropyl, and 1-tert-butyl (CAS 60168-02-7) derivatives—are all achiral [2]. This stereochemical distinction is structurally absolute; no achiral analog can present the same three-dimensional pharmacophore to a chiral biological target. For enantioselective receptor or enzyme assays, procurement of the chiral sec-butyl compound is the only means to explore stereodependent SAR within this scaffold series [3].

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Purity Specification Range as a Procurement Differentiator: 98% (Leyan) vs. 95% (AKSci/Biosynth)

Commercial suppliers list differing minimum purity specifications for this compound. Leyan (Catalog No. 2291570) specifies a minimum purity of 98%, whereas AKSci (7492DQ) and Biosynth (EJC79703) supply the compound at 95% purity . For applications requiring high-fidelity SAR data—such as concentration-response curve generation or biophysical assays (SPR, ITC)—the 3% absolute purity difference can translate into a meaningful reduction in the contaminant burden that may otherwise confound activity readouts.

Analytical Chemistry Quality Control Building-Block Procurement

Predicted Physicochemical Profile: sec-Butyl vs. tert-Butyl Isomer Comparison

Computationally predicted physicochemical descriptors differentiate the sec-butyl target compound from its tert-butyl positional isomer (4-tert-butyl-2-(trifluoromethyl)-1H-benzimidazol-6-amine; CAS 60168-02-7). The sec-butyl derivative is predicted to have a LogP approximately 0.5–1.0 units lower than the fully substituted tert-butyl congener, owing to the reduced carbon count and branching at the N1 position . This difference in lipophilicity is expected to influence membrane permeability and aqueous solubility in opposite directions, offering a tunable parameter for lead optimization without altering the core 5-amino-2-trifluoromethyl pharmacophore.

Computational Chemistry ADME Prediction Scaffold Optimization

1-(Butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine: Prioritized Application Scenarios Based on Verified Differentiation


Chiral Probe for Enantioselective Structure-Activity Relationship (SAR) Studies on 2-Trifluoromethylbenzimidazole Scaffolds

The presence of a single asymmetric center at the N1 sec-butyl substituent renders this compound uniquely suited as a racemic probe for preliminary enantioselective SAR exploration within the 1-alkyl-2-trifluoromethylbenzimidazol-5-amine series [1]. Unlike the achiral 1-methyl, 1-isopropyl, and 1-tert-butyl analogs, only the sec-butyl derivative can be resolved by chiral chromatography to yield individual enantiomers for differential pharmacological testing. This scenario directly leverages the stereochemical differentiation identified in Section 3, Evidence Item 1.

Intermediate-Lipophilicity Building Block for Parallel Library Synthesis

The predicted LogP of ~2.6 positions this compound as a moderate-lipophilicity building block between the more polar 1-methyl analog (LogP ~1.8–2.0) and the more lipophilic 1-tert-butyl analog (LogP ~3.1–3.5) . In parallel library synthesis aimed at optimizing ADME properties, this intermediate lipophilicity provides a distinct design point that may balance cellular permeability against metabolic clearance, supported by the computational evidence in Section 3, Evidence Item 3.

High-Purity Starting Material for Multi-Step Synthesis Requiring Low Impurity Burden

When procured from the 98% purity supplier (Leyan, Cat. 2291570), the compound offers a 3-percentage-point purity advantage over the 95% grade offered by alternative vendors . This higher purity specification is particularly relevant when the compound serves as the starting material in multi-step synthetic sequences where early-stage impurities can propagate and complicate final-product purification. The quantitative purity comparison is documented in Section 3, Evidence Item 2.

Antimicrobial SAR Exploration Within the 1-Alkyl-2-trifluoromethylbenzimidazole Class

Published class-level data demonstrate that subtle changes in the N1-alkyl substituent of 2-trifluoromethylbenzimidazoles produce measurable shifts in antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains [2]. The sec-butyl variant represents an unexplored alkyl topology within this SAR series, offering a branched, chiral substituent not evaluated in the published positional isomer study. Incorporation of this compound into antimicrobial screening cascades may reveal activity cliffs or selectivity windows not accessible with linear or simpler branched N1-alkyl groups.

Quote Request

Request a Quote for 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.